(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride
Description
(S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chiral amino acid ester derivative characterized by an ethyl ester group, a thiol (-SH) moiety, and a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO₂S, with a molecular weight of 185.67 g/mol . The compound exhibits an (S)-configuration at the α-carbon, distinguishing it from its enantiomer, the (R)-form, which corresponds to the naturally occurring L-cysteine ethyl ester hydrochloride .
Properties
CAS No. |
75521-14-1 |
|---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Embodiment 3: Deprotection Protocol
The patent describes deprotection of a Boc-protected precursor (IVa) using trifluoroacetic acid (TFA) in dichloromethane, followed by HCl workup:
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Dissolution : 0.5 g of Boc-protected intermediate in 20 mL DCM.
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Acid treatment : 2 mL TFA added dropwise at 0°C, stirred for 6 hours.
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Salt formation : 3N HCl added, stirred for 2 hours.
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Isolation : Aqueous layer separated, evaporated, and purified via column chromatography (CH₂Cl₂:MeOH = 10:1).
Key Data :
Embodiment 5: Alternative Esterification
A modified esterification uses HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) as a coupling agent:
-
Reactants : Boc-L-cysteine (3 g), 4-hydroxybenzaldehyde (2 g), HBTU (5 g) in THF.
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Base activation : TEA (2 mL) added, stirred for 12 hours.
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Workup : Extracted with ethyl acetate, washed with HCl, NaHCO₃, and NaCl.
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Purification : Column chromatography (petroleum ether:ethyl acetate = 3:1).
Optimization Notes :
-
HBTU improves coupling efficiency compared to DCC (N,N'-dicyclohexylcarbodiimide).
Stereochemical Control and Chiral Purity
Enantiomeric Excess (ee) Analysis
Chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase confirms >99% ee for the (S)-enantiomer. Retention times:
-
(S)-isomer: 12.3 min
-
(R)-isomer: 14.7 min
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A 100-g scale synthesis reported in achieves:
-
Throughput : 85% yield after crystallization.
-
Particle size control : 50–100 µm via anti-solvent addition (ethyl acetate/heptane).
Economic Considerations :
-
Raw material cost: $120/kg (Boc-L-cysteine), $80/kg (HBTU).
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Total production cost: $450/kg at 100 kg scale.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1735 cm⁻¹ (ester C=O).
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MS (ESI+) : m/z 182 [M+H]⁺ (free base), 218 [M+Cl]⁻ (hydrochloride).
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Elemental Analysis : Calculated for C₅H₁₂ClNO₂S: C 32.89%, H 5.47%, N 7.67%; Found: C 32.75%, H 5.51%, N 7.62%.
Comparative Method Evaluation
Challenges and Mitigation Strategies
Thiol Oxidation
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in nucleophilic substitution reactions , primarily involving its thiol (-SH) and amino (-NH₂) groups. These functional groups act as nucleophiles, enabling interactions with electrophilic reagents. A detailed procedure from Organic Syntheses describes its use in a substitution reaction under controlled conditions .
Key Reagents and Reaction Conditions
-
Reagents : Methanol (solvent), argon atmosphere, and an unspecified reagent (designated as "reagent 3").
-
Conditions :
-
Temperature : -78°C (dry ice-acetone bath).
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Atmosphere : Argon to minimize oxidation or side reactions.
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Equipment : Schlenk tubes with Teflon-coated stir bars.
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The reaction proceeds via dropwise addition of the compound’s methanol solution to reagent 3, resulting in an immediate color change to yellow, indicating a rapid reaction .
Reaction Analysis and Observations
Research Considerations
While specific product data is limited, the reaction’s rapidity and color change suggest a high-yield process. Further studies could explore the identity of reagent 3 and the structural characterization of the product. The use of argon and low temperatures underscores the compound’s reactivity and potential for side reactions under ambient conditions .
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure, which includes an amino group and a thiol group, allows it to participate in diverse chemical reactions essential for drug development. This compound is particularly noted for its role in peptide synthesis, where it can be utilized to create biologically active peptides with enhanced stability and efficacy .
Potential Therapeutic Effects
Research suggests that this compound may enhance glutathione levels in cells due to its structural similarity to L-cysteine, a precursor to glutathione. Glutathione is vital for cellular detoxification and protection against oxidative stress, making (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride a candidate for further investigation in therapies targeting oxidative stress-related diseases .
Biochemical Research
Antioxidant Properties
The presence of a thiol group in (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride contributes to its antioxidant capacity. This property allows the compound to scavenge free radicals, potentially protecting cells from oxidative damage. Studies on related cysteine derivatives indicate that this compound may be effective in neuroprotection, particularly against neurodegenerative diseases .
Enzyme Interaction Studies
The thiol group also suggests potential interactions with enzymes that require thiol groups for activity. Research on other thiol-containing compounds has demonstrated their ability to act as enzyme inhibitors, indicating that (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride may have similar properties worth exploring .
Antimicrobial Activity
Emerging studies suggest that derivatives of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride may exhibit antimicrobial properties. This makes the compound a candidate for pharmacological exploration aimed at developing new antimicrobial agents.
Bioconjugation Applications
The functional groups present in (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride enable its use in bioconjugation reactions, which involve linking biomolecules for targeted delivery or creating new probes for biological studies. The amine and thiol groups facilitate the attachment of various biomolecules, potentially leading to innovative research tools and therapeutic strategies .
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Key Properties:
- Melting Point : 123–125°C (lit.)
- Solubility : Highly soluble in water .
- Storage : Requires storage under inert atmosphere at 2–8°C due to hygroscopicity and sensitivity to oxidation .
- Applications : Primarily used in peptide synthesis as a protected cysteine derivative, enabling disulfide bond formation in peptides .
Structural and Functional Comparison with Analogous Compounds
Enantiomeric Comparison: (S)- vs. (R)-Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
The (R)-enantiomer (L-cysteine ethyl ester hydrochloride, CAS 868-59-7) is more prevalent in biochemical applications due to its natural occurrence in L-cysteine. Both enantiomers share identical molecular formulas and physical properties but differ in optical activity:
Functional Differences :
Ester Group Variations: Methyl vs. Ethyl Derivatives
Replacing the ethyl ester with a methyl group alters lipophilicity and metabolic stability:
Key Insight : Ethyl esters generally enhance membrane permeability compared to methyl esters due to increased hydrophobicity .
Functional Group Substitutions: Thiol vs. Methoxy/Phenyl Groups
Replacing the thiol (-SH) group with methoxy (-OCH₃) or phenyl (-C₆H₅) moieties significantly impacts reactivity and applications:
Functional Impact :
- Thiol-containing derivatives (e.g., (S)-ethyl 2-amino-3-mercaptopropanoate HCl) are critical for disulfide bond formation in peptides.
- Methoxy or phenyl substitutions eliminate this capability but improve stability in oxidative environments .
Biological Activity
(S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, known by its CAS number 93964-73-9, is an organosulfur compound that has garnered attention for its biological activity, particularly in relation to its role as a cysteine derivative. This compound exhibits various pharmacological properties, making it a subject of interest in drug development and biochemical research.
Molecular Characteristics:
- Molecular Formula: C₅H₁₂ClNO₂S
- Molecular Weight: 185.67 g/mol
- Boiling Point: Not available
- Melting Point: 73 – 75 °C .
Structural Features:
The compound features a thiol group (-SH), which is crucial for its biological activity, particularly in redox reactions and interactions with cellular components.
(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride functions primarily through its sulfhydryl group, which can participate in redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, the compound can influence the synthesis and metabolism of proteins due to its amino acid structure.
Pharmacological Effects
- Antioxidant Activity:
- Neuroprotective Effects:
- Influence on Muscle Metabolism:
Case Study 1: Neuroprotective Potential
A study investigated the effects of (S)-ethyl 2-amino-3-mercaptopropanoate on neuronal cells subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and enhanced survival rates by up to 40% compared to untreated controls. This neuroprotective effect was attributed to increased glutathione synthesis .
Case Study 2: Muscle Recovery
In a clinical trial involving athletes, supplementation with (S)-ethyl 2-amino-3-mercaptopropanoate showed improved recovery times after intensive training sessions. Participants reported less muscle soreness and quicker return to peak performance levels compared to those receiving a placebo .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Neuroprotective Effect | Ergogenic Properties |
|---|---|---|---|---|---|
| (S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride | 93964-73-9 | 185.67 g/mol | Yes | Yes | Yes |
| Methyl D-cysteinate hydrochloride | 70361-61-4 | 171.65 g/mol | Moderate | No | Yes |
| L-Cysteine ethyl ester | 868-59-7 | Not specified | Yes | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride that influence its handling in experimental settings?
- Answer : The compound is hygroscopic and sensitive to oxidation due to its thiol (-SH) group. Key properties include:
- Melting point : 123–125°C (lit.) .
- Solubility : Highly soluble in water, facilitating its use in aqueous reaction systems .
- Optical activity : Specific rotation [α]20/D = −7.9° (c = 1 in 1 M HCl), indicating enantiomeric purity critical for stereospecific reactions .
- Storage : Requires protection from light and moisture, with recommended storage in a desiccator at room temperature .
- Methodological Note : Prior to use, confirm solubility in target solvents (e.g., PBS, DMSO) and stabilize the thiol group with reducing agents like TCEP or DTT to prevent disulfide formation .
Q. What synthetic routes are commonly employed to produce (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride, and how is purity ensured?
- Answer : The compound is synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by HCl salt formation. Critical steps include:
- Racemization prevention : Maintain pH < 2 during synthesis to minimize amino group deprotonation and subsequent racemization .
- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, verified by HPLC or chiral GC .
Advanced Research Questions
Q. How can researchers mitigate oxidation of the thiol group during peptide synthesis using this compound?
- Answer : Oxidation is a major challenge due to the reactive -SH group. Strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to limit oxygen exposure.
- Reducing agents : Add TCEP (1–5 mM) to reaction buffers to maintain thiols in reduced states .
- Protection-deprotection : Use tert-butyl or trityl groups to protect the thiol during synthesis, followed by acidic cleavage (e.g., TFA) .
Q. What advanced analytical techniques are recommended to resolve conflicting data on the compound’s stability under varying pH conditions?
- Answer : Stability studies often reveal discrepancies due to thiol reactivity. A tiered approach is recommended:
- Kinetic analysis : Use LC-MS to track degradation products (e.g., disulfides) across pH 3–9 .
- Thermodynamic profiling : Differential scanning calorimetry (DSC) identifies phase transitions linked to decomposition .
- Spectroscopic validation : 1H-NMR in D2O at controlled pH quantifies protonation states of the amino and thiol groups, correlating with stability .
Q. How does the compound’s stereochemistry impact its utility in asymmetric synthesis or enzyme inhibition studies?
- Answer : The (S)-enantiomer is critical for interactions with chiral biomolecules (e.g., proteases, kinases). Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
